N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide
Description
This compound (CAS: 890601-08-8) is a hybrid molecule featuring a tetrahydrobenzothiophene core linked to a 4-oxo-4H-chromene-2-carboxamide moiety via a carbamoyl group substituted with a 2-methoxyethyl chain. Its molecular formula is C24H26N2O5S, with a molecular weight of 454.5 g/mol . The structure integrates two pharmacophoric motifs:
- Tetrahydrobenzothiophene: A saturated heterocycle known for enhancing metabolic stability and modulating lipophilicity in drug candidates.
- 4-Oxo-chromene: A chromone derivative associated with anti-inflammatory, antioxidant, and kinase inhibitory activities.
Properties
Molecular Formula |
C22H22N2O5S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H22N2O5S/c1-28-11-10-23-21(27)19-14-7-3-5-9-18(14)30-22(19)24-20(26)17-12-15(25)13-6-2-4-8-16(13)29-17/h2,4,6,8,12H,3,5,7,9-11H2,1H3,(H,23,27)(H,24,26) |
InChI Key |
ZLYZSXSENVCOEL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group or the chromene moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound has a molecular formula of and a molecular weight of 426.5 g/mol. Its structure features:
- Benzothiophene moiety : Imparts potential pharmacological properties.
- Carbamoyl group : Enhances solubility and biological activity.
- Methoxyethyl substituent : Influences interactions with biological targets.
Chemistry
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide serves as a building block for synthesizing more complex molecules. It is used to study reaction mechanisms and develop new synthetic routes.
Biology
Research indicates that this compound exhibits significant biological activities:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : Studies suggest it may bind to receptors linked to various physiological processes.
Case Study: Enzyme Inhibition
In vitro studies have shown that the compound inhibits the activity of certain enzymes linked to cancer proliferation, suggesting potential therapeutic applications in oncology.
Medicine
The compound is being explored for its therapeutic potential against various diseases:
- Anticancer Properties : Demonstrates significant effects against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
- Mechanism : Induces apoptosis in cancer cells by modulating mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 10 | Apoptosis induction |
| MCF-7 | 15 | Cell cycle arrest |
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to apoptosis in HepG2 cells, increasing pro-apoptotic proteins while decreasing anti-apoptotic proteins like Bcl-2.
Industry
The compound is utilized in developing new materials and chemical processes. Its unique structure allows it to be a precursor for creating advanced materials with tailored properties.
Mechanism of Action
The mechanism of action of N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing either the tetrahydrobenzothiophene-carboxamide or 4-oxo-chromene-carboxamide framework. Key structural variations and their implications are highlighted.
Structural and Functional Analogues
Key Observations
Core Heterocycles: The target compound’s tetrahydrobenzothiophene is shared with compounds in and , but differs from the benzofuran in and thiadiazole in . Saturation in the benzothiophene ring may improve metabolic stability compared to aromatic counterparts. The 4-oxo-chromene moiety is distinct from the thiazolidinone derivatives in and isoxazole in , suggesting divergent biological targets.
Substituent Effects :
- The 2-methoxyethyl carbamoyl group in the target compound contrasts with the phenylacetyl (), naphthalene carbonyl (), and Schiff base () linkers. Polar substituents like methoxyethyl may enhance aqueous solubility compared to aromatic groups.
- Chromene-2-carboxamide (target) vs. chromene-3-carboxamide (): Positional isomerism could influence binding to targets like kinases or cyclooxygenases.
Biological Activity: Only Compound I () reports antimicrobial activity, attributed to its Schiff base and methoxyphenyl groups.
Biological Activity
N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound characterized by its unique structural features, including a benzothiophene moiety fused with a chromene structure. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Structural Characteristics
The compound's structure can be described as follows:
- Molecular Formula : C23H24N4O4S
- Molecular Weight : 468.53 g/mol
- Key Functional Groups : Carbamoyl group, methoxyethyl substituent, and fused chromene-benzothiophene rings.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities. These include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess cytotoxic properties against various cancer cell lines. For instance, studies involving chromene derivatives have shown promising results against lung carcinoma (A549), prostate carcinoma (PC-3), and breast carcinoma (MCF-7) with IC50 values ranging from 7.9 to 12.6 µM .
-
Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on several enzymes relevant to disease pathways:
- Cholinesterases (AChE and BChE): Inhibitory studies have shown that structurally similar compounds can exhibit significant inhibition with IC50 values around 10–20 µM .
- Cyclooxygenase (COX) and Lipoxygenase (LOX) : Compounds within this structural family have demonstrated dual inhibitory effects against COX-2 and LOX enzymes, which are critical in inflammatory processes .
- Antioxidant Activity : The presence of certain functional groups in the compound enhances its ability to scavenge free radicals, contributing to its potential as an antioxidant agent .
The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique structural components facilitate binding to these targets, leading to modulation of various biological pathways.
Case Study 1: Anticancer Properties
A study evaluated the cytotoxic effects of several chromene derivatives against multiple cancer cell lines. The most potent derivatives showed IC50 values indicating strong anticancer activity compared to standard chemotherapeutic agents like doxorubicin .
Case Study 2: Enzyme Inhibition
Research on the inhibition of cholinesterases revealed that certain derivatives exhibited significant activity against both AChE and BChE. Kinetic studies indicated that modifications in the molecular structure could enhance or reduce inhibitory potency .
Summary Table of Biological Activities
Q & A
Q. How can traditional synthetic methods be redefined using modern geospatial or field-research frameworks?
- Methodological Answer :
- Fieldwork Parallels : Apply geographical field-research principles (e.g., iterative sampling, spatial variability analysis) to optimize reaction parameter screening.
- Data Triangulation : Combine synthetic yield data with environmental factors (e.g., lab humidity, solvent sourcing) to identify hidden variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
